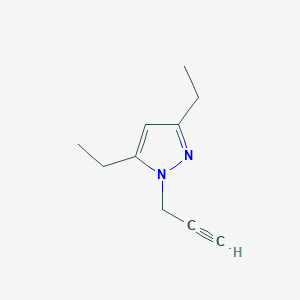
3,5-diethyl-1-(prop-2-yn-1-yl)-1H-pyrazole
Descripción general
Descripción
3,5-Diethyl-1-(prop-2-yn-1-yl)-1H-pyrazole, also known as DEP, is an organic compound which belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds that have the general structure C3H3N2. DEP is a colorless solid with a molecular weight of 145.2 g/mol and a melting point of 130-132°C. DEP has been studied extensively in the past few decades due to its potential applications in various fields, such as organic synthesis, medicinal chemistry, and biochemistry.
Aplicaciones Científicas De Investigación
3,5-diethyl-1-(prop-2-yn-1-yl)-1H-pyrazole has been studied extensively for its potential applications in organic synthesis, medicinal chemistry, and biochemistry. In organic synthesis, 3,5-diethyl-1-(prop-2-yn-1-yl)-1H-pyrazole has been used as a reagent for the synthesis of various heterocyclic compounds, such as pyrazolines, triazolines, and pyrazolidines. In medicinal chemistry, 3,5-diethyl-1-(prop-2-yn-1-yl)-1H-pyrazole has been used as a starting material for the synthesis of various bioactive compounds, such as antifungal agents, anti-inflammatory agents, and anti-cancer agents. In biochemistry, 3,5-diethyl-1-(prop-2-yn-1-yl)-1H-pyrazole has been used as a reagent for the synthesis of various enzymes, such as proteases and lipases.
Mecanismo De Acción
The mechanism of action of 3,5-diethyl-1-(prop-2-yn-1-yl)-1H-pyrazole is not yet fully understood. However, it is believed that 3,5-diethyl-1-(prop-2-yn-1-yl)-1H-pyrazole acts as an inhibitor of enzymes involved in the biosynthesis of fatty acids, such as acetyl-CoA carboxylase and fatty acid synthase. This inhibition is thought to be due to the ability of 3,5-diethyl-1-(prop-2-yn-1-yl)-1H-pyrazole to bind to the active sites of these enzymes, thus preventing the formation of fatty acids.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3,5-diethyl-1-(prop-2-yn-1-yl)-1H-pyrazole are not yet fully understood. However, it has been suggested that 3,5-diethyl-1-(prop-2-yn-1-yl)-1H-pyrazole may act as an antioxidant, as it has been shown to reduce the levels of reactive oxygen species in cells. In addition, 3,5-diethyl-1-(prop-2-yn-1-yl)-1H-pyrazole has also been shown to inhibit the growth of certain bacteria, suggesting that it may have antimicrobial properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3,5-diethyl-1-(prop-2-yn-1-yl)-1H-pyrazole in lab experiments include its low cost, ease of synthesis, and wide range of potential applications. However, there are some limitations to using 3,5-diethyl-1-(prop-2-yn-1-yl)-1H-pyrazole in lab experiments. For example, 3,5-diethyl-1-(prop-2-yn-1-yl)-1H-pyrazole is sensitive to light and air, and may decompose when exposed to these conditions. In addition, 3,5-diethyl-1-(prop-2-yn-1-yl)-1H-pyrazole is also a relatively unstable compound, and may decompose over time.
Direcciones Futuras
There are many potential future directions for research on 3,5-diethyl-1-(prop-2-yn-1-yl)-1H-pyrazole. These include further investigation into its mechanism of action, its biochemical and physiological effects, and its potential applications in organic synthesis, medicinal chemistry, and biochemistry. Other potential future directions include the development of more efficient and cost-effective methods of synthesis, as well as the development of new analogs of 3,5-diethyl-1-(prop-2-yn-1-yl)-1H-pyrazole with improved properties. Finally, further research into the safety and toxicity of 3,5-diethyl-1-(prop-2-yn-1-yl)-1H-pyrazole is also needed.
Propiedades
IUPAC Name |
3,5-diethyl-1-prop-2-ynylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c1-4-7-12-10(6-3)8-9(5-2)11-12/h1,8H,5-7H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMJSPKAYDDLQQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NN1CC#C)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-methyl-5-oxo-1H,4H,5H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B1471770.png)
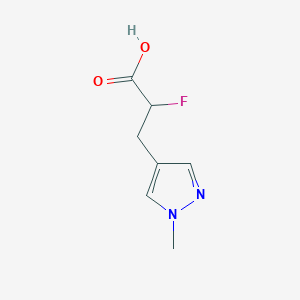
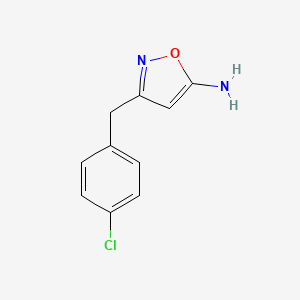

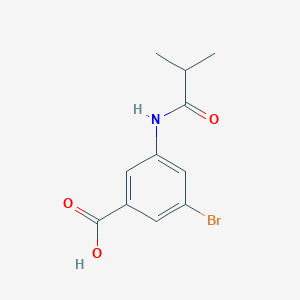
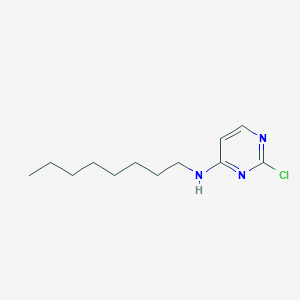
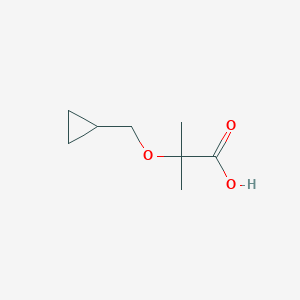
![(6-(Thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine](/img/structure/B1471783.png)
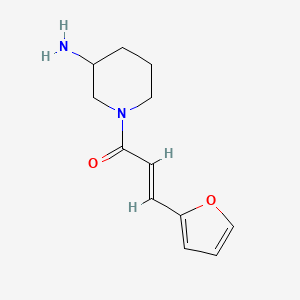
![(2E)-4-{2-azabicyclo[2.2.1]heptan-2-yl}-4-oxobut-2-enoic acid](/img/structure/B1471785.png)
![1-methyl-3-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1471787.png)
